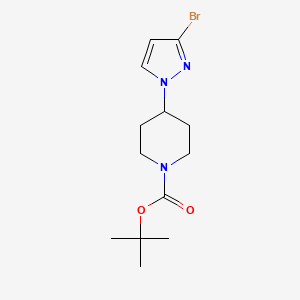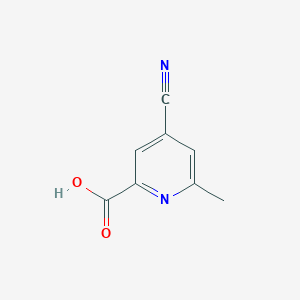![molecular formula C13H20ClN3OS B1376563 N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride CAS No. 1423034-02-9](/img/structure/B1376563.png)
N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1423034-02-9 . It has a molecular weight of 301.84 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H19N3OS.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-8H,14-15H2,1-3H3,(H,16,17);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Aplicaciones Científicas De Investigación
Spectrophotometric Analysis
N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride can be analyzed using spectrophotometry. Shu (2011) demonstrated that in the presence of surfactants like sodium dodecyl sulfonate, a stable complex can be formed in an acetic acid-sodium acetate buffer solution, enabling direct determination of this compound in aqueous solutions (Shu, 2011).
Synthesis and Chemical Transformation
Rudyakova et al. (2006) described hydrolytic transformations involving this compound under microwave irradiation in an alkaline medium, leading to the production of various chemically transformed products (Rudyakova et al., 2006). This showcases its potential as a precursor in chemical synthesis.
Structural Characterization
Yalcin et al. (2012) provided insights into the structural characteristics of a related compound, revealing how substituents are arranged and how molecules are linked in a crystal via hydrogen bonds (Yalcin et al., 2012). This type of analysis is crucial for understanding the physical and chemical properties of the compound.
Antimicrobial and Thermal Studies
Lahtinen et al. (2014) synthesized and characterized derivatives of sulfanilamide, a related compound, assessing their crystal structures, thermal properties, and antimicrobial activities (Lahtinen et al., 2014). This research highlights the potential of these compounds in pharmaceutical applications.
Molecular Docking and DFT Calculations
Fahim and Shalaby (2019) explored the chemical reactivity of certain sulfonamide derivatives and conducted molecular docking and density functional theory (DFT) calculations to understand their interactions at the molecular level (Fahim & Shalaby, 2019). This kind of study is valuable for drug design and development.
Synthesis of Ligands with Second Coordination Sphere Functional Groups
Cheruzel et al. (2011) demonstrated the use of a related compound in synthesizing ligands with second coordination sphere functional groups, offering a pathway for creating complex molecules with specific properties (Cheruzel et al., 2011).
Cardiac Myosin Activation
Manickam et al. (2019) explored sulfonamidophenylethylamide analogues for their potential as cardiac myosin activators, a research direction that could have significant implications in heart disease treatment (Manickam et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(2-amino-2-iminoethyl)sulfanylphenyl]-2,2-dimethylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJDIGNMXXZFJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)SCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





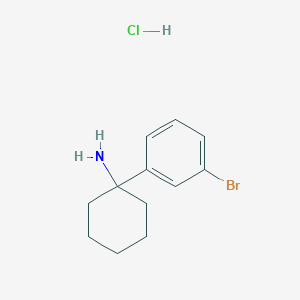
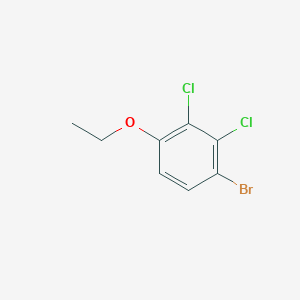
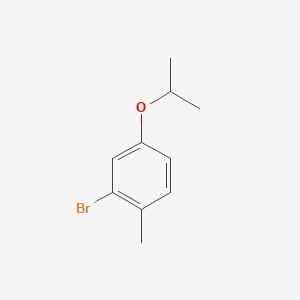
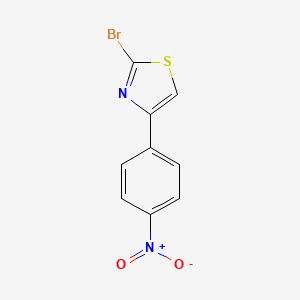

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)
![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

